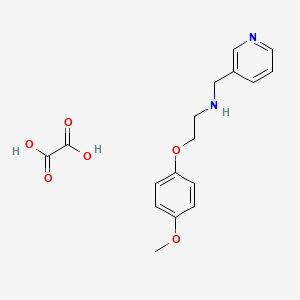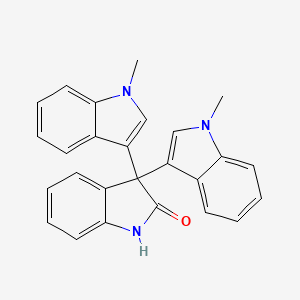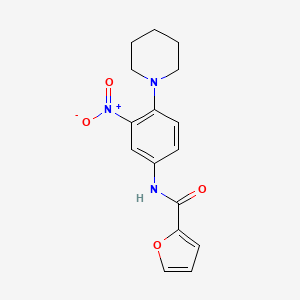![molecular formula C15H19Cl2NO5 B4096092 N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4096092.png)
N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine;oxalic acid
Descripción general
Descripción
N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a cyclopentanamine moiety linked to a dichlorophenoxyethyl group, with oxalic acid as a counterion. The presence of dichlorophenoxy groups often imparts significant biological activity, making this compound a subject of research in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with cyclopentanamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive agent. The dichlorophenoxy group is known for its herbicidal properties, and derivatives of this compound are investigated for their effects on plant growth and development.
Medicine
In medicinal chemistry, N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine is explored for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. In plants, this compound may interfere with hormone pathways, affecting growth and development. In medicinal applications, it may interact with cellular receptors or enzymes, modulating their function and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline
- N-[2-(3,4-Dichlorophenoxy)ethyl]-2-butanamine oxalate
- 2-(2,4-Dichlorophenoxy)ethyl N-(3,4-Dichlorophenyl)carbamate
Uniqueness
N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine stands out due to its unique cyclopentanamine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)ethyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.C2H2O4/c14-12-6-5-11(9-13(12)15)17-8-7-16-10-3-1-2-4-10;3-1(4)2(5)6/h5-6,9-10,16H,1-4,7-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSOKRGFDFYACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Cyclopentylamino)ethoxy]benzonitrile;oxalic acid](/img/structure/B4096022.png)



![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4096039.png)


![1-[4-(2,4-Dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4096061.png)



![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4096121.png)
